Product packaging for (2-Aminoethyl)(ethyl)methylamine(Cat. No.:CAS No. 111-37-5; 70111-47-6)

(2-Aminoethyl)(ethyl)methylamine

Cat. No.: B2667699
CAS No.: 111-37-5; 70111-47-6
M. Wt: 102.181
InChI Key: ZALYCGKBKHHGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Aminoethyl)(ethyl)methylamine is an organic compound with the molecular formula C5H14N2, featuring both primary and tertiary amine functional groups . This structure suggests its potential as a versatile building block or intermediate in organic synthesis and materials science research. Compounds with multiple amine sites are often investigated for their coordination chemistry with metal ions, which can be relevant for developing catalysts or functional materials . As a secondary amine derivative, it may also serve as a precursor in the synthesis of more complex molecules, such as pharmaceuticals or ligands for metal complexes. Researchers should note that the properties and reactivity of this molecule are influenced by the distinct electronic environments of its primary and tertiary nitrogen atoms. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should adhere to all appropriate safety protocols for amine compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14N2 B2667699 (2-Aminoethyl)(ethyl)methylamine CAS No. 111-37-5; 70111-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-ethyl-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-3-7(2)5-4-6/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALYCGKBKHHGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70111-47-6
Record name (2-aminoethyl)(ethyl)methylamine
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Synthetic Methodologies for 2 Aminoethyl Ethyl Methylamine

Direct Synthetic Routes and Mechanistic Pathways

Direct synthesis focuses on building the target molecule through single or few-step reactions, leveraging fundamental organic chemistry transformations like alkylation and reductive amination.

Alkylation represents a primary method for synthesizing amines. In the context of (2-Aminoethyl)(ethyl)methylamine, this strategy involves the reaction of a partially substituted ethylenediamine (B42938) with an appropriate alkylating agent. One common approach is the alkylation of N-methylethylenediamine with an ethyl halide, such as ethyl chloride or ethyl bromide. ontosight.aigoogle.com The nucleophilic secondary amine of N-methylethylenediamine attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming the C-N bond. To drive the reaction to completion and neutralize the generated acid, a base is typically employed. google.com

Alternatively, the synthesis can commence from N-ethylethylenediamine, which is then methylated using a suitable methylating agent. A patented method describes the synthesis of N-ethylethylenediamine by reacting ethylenediamine with ethyl chloride in an autoclave, using an alcohol as a solvent and sodium alkoxide as an acid-binding agent. google.com This product can then serve as a precursor for subsequent methylation.

A significant challenge in the alkylation of diamines is controlling the selectivity to prevent over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts or di-alkylation on the primary amine. smolecule.com The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can mitigate this issue by temporarily shielding one amine functionality while the other is selectively alkylated. smolecule.com

Table 1: Comparison of Alkylation Precursors for this compound Synthesis

Starting MaterialAlkylating AgentKey Considerations
N-MethylethylenediamineEthyl Halide (e.g., Ethyl Chloride)Potential for over-alkylation; requires control of stoichiometry and reaction conditions.
N-EthylethylenediamineMethyl Halide (e.g., Methyl Iodide)Similar challenges with selectivity as the ethylation route.
EthylenediamineEthyl Chloride & Methyl ChlorideRequires a two-step alkylation process with purification of intermediates or complex one-pot conditions with poor selectivity.

Reductive amination is a highly effective and versatile method for forming C-N bonds and is widely used in the synthesis of amines. pku.edu.cn This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. google.com For the synthesis of this compound, this could involve the reaction of ethylmethylamine with an appropriately protected aminoacetaldehyde.

The mechanism, often referred to as the "borrowing hydrogen" or "hydrogen-transfer" methodology, typically begins with the catalyst dehydrogenating an alcohol to form an aldehyde. nih.govacs.org This aldehyde then condenses with an amine to form an imine, which is subsequently hydrogenated by the catalyst to yield the final amine product. acs.org Common reducing agents for this reaction include various borohydrides or catalytic hydrogenation with H₂. google.com This approach offers significant advantages, including mild reaction conditions and high functional group tolerance, making it a robust route for producing unsymmetrically substituted ethylenediamines. acs.org

Complex polyamines can be constructed through carefully planned multi-step sequences. One historical route to N-substituted ethylenediamines involves using ethanolamine (B43304) as a precursor. For instance, ethanolamine can be reacted with thionyl chloride to produce chloroethylamine hydrochloride. This intermediate can then be reacted with the desired amine, in this case, ethylmethylamine, to yield the final product. google.com

Another sophisticated multi-step approach leverages protecting group chemistry to ensure high selectivity. A scalable method might involve the mono-Boc protection of methylamine, followed by a reductive amination reaction. Similarly, protecting one of the amine groups of N-methylethylenediamine allows for the selective alkylation of the unprotected amine. The protecting group is then removed in a final step to yield the desired product. smolecule.com While these methods are longer, they provide excellent control over the final structure, which is crucial for avoiding difficult-to-separate byproducts. smolecule.com

Catalytic Systems and Optimization of Reaction Conditions

The efficiency and selectivity of amine synthesis are heavily dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts are utilized, each with distinct advantages and applications.

Homogeneous catalysts, which operate in the same phase as the reactants, are prized for their high activity and selectivity under mild reaction conditions. chinesechemsoc.org Transition metals such as rhodium, ruthenium, iridium, and palladium are widely investigated for amine synthesis. rsc.orgresearchgate.net For instance, rhodium-catalyzed hydroamination and nickel-based homogeneous catalysts for reductive amination have proven effective for creating a wide variety of primary amines from carbonyl compounds and ammonia. nih.govrsc.org

Copper-catalyzed homogeneous systems have also been used for Chan-Lam coupling reactions to form C-N bonds. chinesechemsoc.org In the context of reductive amination, homogeneous transition metal catalysts are often used in conjunction with hydrosilanes as the reducing agent. researchgate.net These catalytic systems are highly effective but can present challenges in catalyst recovery and reuse, which is a critical factor in large-scale industrial processes. researchgate.net

Table 2: Examples of Homogeneous Catalysts in Amine Synthesis

Catalyst TypeReactionAdvantages
Nickel-triphos complexReductive amination of carbonylsUtilizes inexpensive base metal; effective for diverse primary amines. rsc.org
Rhodium complexesAsymmetric hydroaminationHigh enantioselectivity for chiral amines. nih.gov
Copper(II) acetateChan-Lam couplingModerate to excellent yields for anilines under electrochemical conditions. chinesechemsoc.org
Ruthenium/Iridium complexesReductive alkylationUsed for imine hydrosilylation and N-alkylation of amines. google.comresearchgate.net

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for easier recovery and recycling. mdpi.com This makes them highly suitable for continuous and industrial-scale production. researchgate.net For amine synthesis, these catalysts often consist of metal nanoparticles dispersed on a solid support. nih.gov

Common systems for the amination of alcohols include transition metals like copper, nickel, and cobalt on supports such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or titania (TiO₂). nih.govacs.org For example, a CuO-NiO/γ-Al₂O₃ catalyst has been used for the N-alkylation of ethylenediamine with alcohols. researchgate.net Zeolites and other solid acid catalysts are also employed, particularly in the amination of ethylene (B1197577) glycol. nih.gov The performance of these catalysts is influenced by the choice of metal, the properties of the support, and the presence of promoters that can enhance activity and stability. acs.orggoogle.com Polyamines themselves can also be used to create heterogeneous catalysts, acting as hosts or supports for catalytically active nanoparticles. rsc.orgmdpi.com

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound, also known as N-ethylethylenediamine, aims to create more sustainable and environmentally benign manufacturing processes. These principles focus on increasing reaction efficiency, utilizing safer substances, and minimizing waste. Key areas of application include improving atom economy, employing catalysis, using renewable feedstocks, and designing less hazardous synthesis routes.

Table 1: Theoretical Atom Economy of Common Reaction Types
Reaction TypeGeneral EquationTheoretical Atom EconomyGreen Chemistry Consideration
Addition (e.g., Hydrogenation)A + B → C100%Highly desirable as all reactant atoms are incorporated into the product. acs.org
Rearrangement (e.g., Claisen)A → B100%Ideal atom economy as no atoms are lost. rsc.org
Substitution (e.g., Williamson Ether Synthesis)A-B + C-D → A-C + B-D<100%Inherently produces byproducts (waste), lowering atom economy. rsc.org
Elimination (e.g., Dehydration)A-B → C + D<100%Generates byproducts, reducing the overall efficiency of atom use.

Catalysis vs. Stoichiometric Reagents: Catalytic processes are preferred over stoichiometric ones because catalysts can increase reaction rates and selectivity, often under milder conditions, and can be used in small amounts and potentially recycled. bio-conferences.org In the synthesis of this compound, catalytic methods offer significant advantages. A Chinese patent highlights a gas-phase catalytic reaction using ethylenediamine and diethyl carbonate over a zeolite catalyst, achieving yields of over 92%. google.com This method is presented as a green chemical synthesis route due to its high efficiency, continuous production capability, and avoidance of corrosive materials. google.com Another approach involves the reductive amination of carbonyl compounds, which can be achieved using various metal catalysts, including practical iridium catalysts that operate under mild conditions. kanto.co.jporganic-chemistry.org The development of catalysts from earth-abundant metals, such as iron and nickel, for reductive amination further enhances the green credentials of amine synthesis. wikipedia.orgd-nb.info

Use of Renewable Feedstocks: A key goal of green chemistry is to shift from depleting fossil fuel-based feedstocks to renewable resources, such as biomass. rsc.orgrsc.org Lignin, an abundant biopolymer, is a promising source for renewable aromatic compounds that can be converted into valuable chemicals, including amines. rsc.orgrug.nlacs.org While direct synthesis of this compound from biomass is still an emerging area, the principles are well-established for related compounds. For example, biomass-derived oxygenates can be catalytically converted to various amines. acs.org The "hydrogen borrowing" strategy, where an alcohol is temporarily dehydrogenated to a carbonyl compound that then reacts with an amine, is a waste-free method for N-alkylation and is applicable to biomass-derived alcohols. rug.nl This suggests a future pathway for producing aliphatic diamines like this compound from renewable sources.

Designing Less Hazardous Syntheses: This principle focuses on using and generating substances with minimal toxicity to humans and the environment. rsc.org Some traditional routes to this compound employ highly hazardous reagents. For example, a method involving the reaction of ethanolamine with thionyl chloride (SOCl₂) is noted for its use of the highly toxic and corrosive thionyl chloride, which complicates waste management and poses safety risks. wikipedia.orgcarlroth.commerckmillipore.com The reaction of thionyl chloride with water is violent, releasing toxic hydrogen chloride and sulfur dioxide gases. wikipedia.orgmerckmillipore.com In contrast, newer methods aim to replace such hazardous materials. The catalytic route using diethyl carbonate as the ethylating agent is explicitly described as environmentally friendly because it avoids corrosive and polluting substances. google.com

Table 2: Comparison of Synthetic Routes for this compound
Synthetic RouteKey ReagentsYieldGreen Chemistry Considerations
Ethanolamine / Thionyl Chloride RouteEthanolamine, Thionyl chloride, Ethylamine (B1201723)60-65% Uses highly toxic and corrosive thionyl chloride, raising safety and waste disposal concerns.
Ethyl Bromide RouteEthylenediamine, Ethyl bromide62-65% google.comGenerates toxic and corrosive hydrogen bromide gas; uses high-cost ethyl bromide. google.com
Ethylenimine RouteEthylamine, EthylenimineNot specifiedAzeotrope formation between reactant and product can complicate purification. google.com
Gas-Phase Catalytic RouteEthylenediamine, Diethyl carbonate>92% google.comHigh yield, uses a green ethylating agent, continuous process, no corrosion or pollution. google.com

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Aminoethyl Ethyl Methylamine and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule. For (2-Aminoethyl)(ethyl)methylamine, the spectrum is expected to show distinct signals for the protons on the ethyl group, the methyl group, and the two methylene (B1212753) units of the ethylenediamine (B42938) backbone.

The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent nitrogen atoms. Protons on carbons directly bonded to nitrogen will appear further downfield compared to simple alkanes. The splitting patterns (multiplicity) are predicted by the n+1 rule, where 'n' is the number of equivalent protons on adjacent carbons. For instance, the methylene protons of the ethyl group are expected to be a quartet due to coupling with the three protons of the methyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on the analysis of similar structures such as N-methylethylenediamine and N,N-diethyl-N'-methylethylenediamine.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₂- (Ethyl)~2.5Quartet (q)2H
-CH₃ (Ethyl)~1.1Triplet (t)3H
-CH₃ (Methyl)~2.2Singlet (s)3H
-N(CH₃)-CH₂-~2.6Triplet (t)2H
-CH₂-NH₂~2.8Triplet (t)2H
-NH₂VariableBroad Singlet (br s)2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. Due to the asymmetry of this compound, all five carbon atoms are chemically non-equivalent and are expected to produce five distinct signals in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of the attached nitrogen atoms, causing carbons bonded to nitrogen to appear in the approximate range of 30-60 ppm docbrown.info.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of analogous compounds like N-methylethanamine and other substituted ethylenediamines docbrown.info.

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃ (Ethyl)~12-15
-CH₃ (Methyl)~35-38
-CH₂- (Ethyl)~48-52
-N(CH₃)-CH₂-~55-58
-CH₂-NH₂~40-43

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. walisongo.ac.id

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group. It would also reveal a crucial correlation between the two adjacent methylene (-CH₂-CH₂-) protons of the ethylenediamine backbone, confirming their connectivity. walisongo.ac.id

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edunanalysis.com An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming the C-H one-bond connections. For example, the triplet at ~1.1 ppm would show a correlation to the carbon signal at ~12-15 ppm, assigning them to the ethyl group's CH₃.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edu This is critical for piecing together the molecular skeleton. For instance, the protons of the N-methyl group (~2.2 ppm) would show a correlation to the adjacent methylene carbon of the backbone (~55-58 ppm) and potentially to the ethyl group's methylene carbon (~48-52 ppm), confirming the placement of the methyl and ethyl groups on the same nitrogen atom.

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

2D NMR ExperimentCorrelating ProtonsCorrelating Atom(s)Information Gained
COSY -CH₂- (Ethyl)-CH₃ (Ethyl)Connectivity within the ethyl group.
COSY -N(CH₃)-CH₂--CH₂-NH₂Connectivity of the ethylenediamine backbone.
HSQC All protonsTheir directly attached carbonsConfirms all C-H one-bond connections.
HMBC -CH₃ (Methyl)-CH₂- (Ethyl), -N(CH₃)-CH₂-Confirms N-methyl group placement.
HMBC -CH₃ (Ethyl)-CH₂- (Ethyl)Confirms C-C bond in ethyl group.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm), allowing for the determination of its elemental formula. measurlabs.comyoutube.com The molecular formula of this compound is C₅H₁₄N₂. HRMS can distinguish this compound from any isomers or other compounds that have the same nominal mass but a different elemental composition. nih.gov

The exact monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074).

Calculated Monoisotopic Mass for [C₅H₁₄N₂ + H]⁺: 103.12297 Da

An experimental HRMS measurement yielding a mass-to-charge ratio that matches this calculated value to within a few parts per million provides strong evidence for the assigned molecular formula. acs.org

Tandem Mass Spectrometry (MS/MS) in Elucidating Degradation Pathways and Structural Fragments

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information and is invaluable for identifying unknown compounds, characterizing isomers, and elucidating degradation pathways. unt.edu

For this compound, the primary fragmentation mechanism under collision-induced dissociation (CID) is alpha-cleavage, which is the cleavage of the C-C bond adjacent to a nitrogen atom. This is a characteristic fragmentation pathway for amines. The positive charge is stabilized on the nitrogen-containing fragment.

Key Predicted Fragmentation Pathways:

Loss of an ethyl radical (•CH₂CH₃): Cleavage between the nitrogen and the ethyl group's methylene carbon would result in a fragment ion.

Alpha-cleavage within the ethylenediamine backbone: Cleavage of the C-C bond in the backbone is a highly probable event, leading to stable immonium ions.

Table 4: Predicted Major Fragment Ions in MS/MS Spectrum of [C₅H₁₄N₂ + H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
103.1272.08•CH₂NH₂Alpha-cleavage of the C-C backbone with charge retention on the substituted nitrogen.
103.1258.07C₂H₅NAlpha-cleavage of the C-C backbone with charge retention on the primary amine side.
103.1286.10•NH₂Cleavage of the C-N bond of the primary amine.
103.1274.09•C₂H₅Loss of the ethyl group from the tertiary nitrogen.

By monitoring the appearance of specific degradation products over time or under stress conditions (e.g., oxidation, UV irradiation), MS/MS can be used to map out complex degradation pathways. researchgate.netmdpi.com Each degradation product can be structurally characterized by its unique fragmentation pattern, providing a comprehensive understanding of the compound's stability and transformation products.

Infrared (IR) and Raman Spectroscopy in Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for the analysis of molecular vibrations and the identification of functional groups. In the study of this compound, these methods provide a detailed fingerprint of its molecular structure, revealing characteristic vibrational modes associated with its amine and alkyl functionalities.

This compound possesses a combination of a secondary amine (R-NH-R'), a tertiary amine (R₃N), and various C-H and C-N bonds within its ethyl and methyl groups. The vibrational spectra are characterized by distinct bands corresponding to the stretching and bending motions of these groups.

Key Vibrational Modes for this compound:

N-H Vibrations: The secondary amine group is the most prominent feature in the IR spectrum. A characteristic N-H stretching vibration is expected to appear in the region of 3300-3500 cm⁻¹. This band is often broad due to hydrogen bonding. N-H bending vibrations are typically observed in the 1580-1650 cm⁻¹ region. chemicalbook.comresearchgate.net

C-H Vibrations: Stretching vibrations of the C-H bonds in the methyl and ethyl groups occur in the 2800-3000 cm⁻¹ range. These are typically sharp and intense peaks. Asymmetrical and symmetrical bending vibrations for the CH₃ and CH₂ groups are expected in the 1430-1470 cm⁻¹ region, while rocking vibrations may appear at lower wavenumbers.

C-N Vibrations: The stretching vibrations of the C-N bonds are crucial for identifying the amine backbone. These absorptions for aliphatic amines are typically found in the 1020-1250 cm⁻¹ range. researchgate.net The spectrum will contain contributions from both the C-N stretch of the secondary amine and the tertiary amine.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of overlapping signals from bending, rocking, and torsional vibrations. This region is unique to the molecule and serves as a definitive identifier. chemicalbook.comresearchgate.net

The table below summarizes the expected characteristic IR and Raman active vibrational frequencies for the functional groups present in this compound, based on data from analogous amine compounds.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Intensity (IR)Intensity (Raman)
N-H StretchSecondary Amine (R₂NH)3300 - 3500Medium-WeakWeak
C-H Stretch (asymmetric)-CH₃, -CH₂-2950 - 2975StrongStrong
C-H Stretch (symmetric)-CH₃, -CH₂-2850 - 2875StrongStrong
N-H Bend (scissoring)Secondary Amine (R₂NH)1580 - 1650Medium, variableWeak
C-H Bend (scissoring)-CH₂-1440 - 1480MediumMedium
C-H Bend (asymmetric)-CH₃1430 - 1470MediumMedium
C-H Bend (symmetric, umbrella)-CH₃1365 - 1390MediumMedium-Weak
C-N StretchAliphatic Amines1020 - 1250Medium-StrongMedium
C-C StretchAlkyl Backbone800 - 1200WeakMedium-Strong

Note: This is an interactive data table based on typical vibrational frequencies for aliphatic amines.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-N backbone stretches, as well as symmetric C-H vibrations, tend to produce strong, sharp signals. This makes Raman spectroscopy particularly useful for analyzing the carbon skeleton of the molecule and its derivatives.

X-ray Crystallography for Solid-State Structure Determination of Stable Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While this compound is a liquid at room temperature, its solid-state structure can be investigated by forming stable crystalline derivatives, such as salts, or by coordinating it as a ligand to a metal center to form a crystalline complex.

The ability of the two nitrogen atoms in this compound to donate their lone pairs of electrons makes it an effective chelating ligand in coordination chemistry. It can coordinate to a single metal center in a bidentate fashion, forming a stable five-membered ring, which is an entropically favored arrangement.

The process of determining the crystal structure of a derivative involves several key steps:

Synthesis and Crystallization: A suitable derivative or metal complex of this compound is synthesized. Single crystals of high quality are then grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

X-ray Diffraction Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry (space group). The positions of the atoms within the unit cell are then determined (structure solution) and their coordinates and thermal parameters are refined to achieve the best fit with the experimental data.

From a successful crystallographic analysis, a wealth of structural information can be obtained, including:

Precise bond lengths and angles: This allows for the detailed characterization of the coordination geometry around a metal center and the conformation of the ligand.

Coordination geometry: The arrangement of the ligand around a metal ion (e.g., octahedral, tetrahedral, square planar) can be unequivocally determined.

Intermolecular interactions: Non-covalent interactions such as hydrogen bonding, which can play a crucial role in the packing of molecules in the crystal lattice, are revealed.

For instance, in a hypothetical metal complex where this compound acts as a bidentate ligand, X-ray crystallography could provide the exact M-N bond lengths (where M is the metal), the N-M-N "bite" angle, and the puckering of the five-membered chelate ring.

The table below presents representative crystallographic data for a related diethylenetriamine (B155796) (dien) derivative complex, illustrating the type of information that can be obtained from such an analysis. nih.gov This demonstrates how the nitrogen donors of the amine backbone coordinate to the metal center. nih.gov

ParameterValue for [Re(C₁₇H₂₂N₃O₂S)(CO)₃] nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.345(1)
b (Å)13.987(2)
c (Å)15.011(2)
β (°)109.34(1)
Volume (ų)2049.2(5)
Re—N (sp²) (Å)2.173(4)
Re—N (sp³) (Å)2.217(5), 2.228(6)
Re—C (Å)1.895(8) – 1.914(6)

Note: This interactive data table shows example crystallographic data for a complex containing a related amine ligand to illustrate the outputs of an X-ray diffraction study.

Such structural data is invaluable for understanding the steric and electronic properties of this compound when it is part of a larger molecular assembly and is crucial for fields such as materials science and catalyst design.

Reactivity and Mechanistic Investigations of 2 Aminoethyl Ethyl Methylamine in Organic Transformations

Nucleophilic Properties and Alkylation Reactions

The nucleophilicity of (2-Aminoethyl)(ethyl)methylamine is central to its chemical behavior. Like all amines, the presence of a lone pair of electrons on each nitrogen atom allows it to act as a nucleophile, attacking electron-deficient centers. chemguide.co.uklibretexts.org The primary amine group (-NH2) and the tertiary amine group (-N(CH3)(C2H5)) possess different steric and electronic properties, leading to differential reactivity.

Alkylation reactions, typically involving nucleophilic substitution with alkyl halides, are fundamental transformations for amines. In the case of this compound, alkylation can occur at either the primary or the tertiary nitrogen atom. The reaction at the primary amine leads to the formation of a secondary amine, which can then be further alkylated to a tertiary amine and subsequently to a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org

A significant challenge in the alkylation of amines is the potential for overalkylation. masterorganicchemistry.com The product of the initial alkylation (a secondary amine in the case of the primary amine group) is often more nucleophilic than the starting amine, leading to a complex mixture of products. libretexts.orgmasterorganicchemistry.com For instance, the reaction with an alkyl halide (R-X) can proceed as follows:

Primary Amine Alkylation: H₂N-CH₂CH₂-N(CH₃)(C₂H₅) + R-X → [R-NH₂-CH₂CH₂-N(CH₃)(C₂H₅)]⁺X⁻

Deprotonation: [R-NH₂-CH₂CH₂-N(CH₃)(C₂H₅)]⁺X⁻ + H₂N-CH₂CH₂-N(CH₃)(C₂H₅) ⇌ R-NH-CH₂CH₂-N(CH₃)(C₂H₅) + [H₃N-CH₂CH₂-N(CH₃)(C₂H₅)]⁺X⁻

Further Alkylation: The resulting secondary amine can react further, as can the original tertiary amine.

The tertiary amine group of this compound can also undergo alkylation to form a quaternary ammonium salt. masterorganicchemistry.com While tertiary amines are still nucleophilic, their reactivity can be diminished by steric hindrance compared to primary or secondary amines. masterorganicchemistry.com Controlling the reaction conditions, such as using a large excess of the diamine, can favor monosubstitution. mnstate.edu

Reactant Alkylating Agent Primary Product(s) Reaction Type
This compoundMethyl Iodide (CH₃I)N¹-ethyl-N¹,N²-dimethyl-1,2-ethanediamine; N¹-ethyl-N²-methyl-N¹,N²,N²-triethyl-1,2-ethanediaminium iodideNucleophilic Substitution (Polyalkylation) libretexts.orgmasterorganicchemistry.com
This compound (excess)Ethyl Bromide (C₂H₅Br)N¹,N²-diethyl-N¹-methyl-1,2-ethanediamineNucleophilic Substitution (Favored Monosubstitution) mnstate.edu

Acylation and Amidation Reactions

The primary amine group of this compound readily undergoes acylation with acylating agents like acyl chlorides and acid anhydrides to form N-substituted amides. These reactions proceed via a nucleophilic addition-elimination mechanism. libretexts.org

When reacting with an acyl chloride, such as ethanoyl chloride, the reaction is typically vigorous and exothermic, producing an N-substituted amide and an ammonium salt. libretexts.org The lone pair on the primary nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable amide product. libretexts.org Any hydrogen chloride generated during the reaction will immediately react with a second molecule of the basic amine to form the corresponding ammonium chloride salt. libretexts.org

The reaction with acid anhydrides is analogous but generally slower and may require heating. chemguide.co.uklibretexts.org The products are the N-substituted amide and a carboxylate salt of the amine. chemguide.co.uk

Modern synthetic methods also allow for direct amidation between carboxylic acids and amines, often employing catalysts such as boronic acid derivatives or using coupling reagents like n-propanephosphonic acid anhydride (B1165640) (T3P) to facilitate the reaction under mild conditions. organic-chemistry.org

Acylating Agent Expected Amide Product Byproduct Reaction Conditions
Ethanoyl ChlorideN-(2-(ethyl(methyl)amino)ethyl)acetamide(2-Aminoethyl)(ethyl)methylammonium chlorideCold, concentrated solution libretexts.org
Ethanoic AnhydrideN-(2-(ethyl(methyl)amino)ethyl)acetamide(2-Aminoethyl)(ethyl)methylammonium ethanoateRequires heat chemguide.co.uklibretexts.org
Carboxylic Acid (R-COOH) with CatalystN-(2-(ethyl(methyl)amino)ethyl)-R-carboxamideWaterVaries with catalyst (e.g., room temperature) organic-chemistry.org

Condensation Reactions and Imine Formation

The primary amine functionality of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com The tertiary amine group lacks the necessary protons and cannot form an imine.

This reaction is typically catalyzed by acid and is reversible. lumenlearning.comnih.gov The mechanism involves two key stages:

Nucleophilic Addition: The nitrogen of the primary amine attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. masterorganicchemistry.com

Dehydration: The carbinolamine is then protonated on the oxygen by the acid catalyst, turning the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. lumenlearning.commasterorganicchemistry.com

To drive the reaction to completion, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus or adding a dehydrating agent. nih.gov The pH of the reaction is a critical parameter. A pH around 5 is often optimal because sufficient acid is present to catalyze the reaction and protonate the hydroxyl group of the intermediate, but the pH is not so low as to cause non-nucleophilic protonation of the reactant amine. lumenlearning.com Imines are important intermediates in many biological and synthetic pathways and can be subsequently reduced to form stable secondary amines. masterorganicchemistry.com

Carbonyl Compound Reaction Conditions Product Type Key Mechanistic Step
Aldehyde (e.g., Benzaldehyde)Mild acid (pH ~5), removal of H₂OImine (Schiff Base)Nucleophilic addition followed by dehydration lumenlearning.commasterorganicchemistry.com
Ketone (e.g., Cyclohexanone)Mild acid (pH ~5), removal of H₂OImine (Schiff Base)Formation of a carbinolamine intermediate masterorganicchemistry.com

Oxidative and Reductive Transformation Pathways

This compound can undergo various oxidative and reductive transformations. The presence of both primary and tertiary amine groups, along with the ethylenic backbone, provides multiple sites for redox reactions.

Oxidative Pathways: Oxidation of the primary amine group can lead to the formation of amides or carboxylic acids under strong oxidizing conditions. Palladium-catalyzed oxidative carbonylation represents a sophisticated method to convert amines into ureas in the presence of carbon monoxide. mdpi.com

Reductive Pathways: The most significant reductive pathway involving this type of compound is reductive amination. While this compound itself is a product of such reactions, the reverse process, imine formation followed by reduction, is a cornerstone of amine synthesis. rsc.org More directly, catalytic hydrogenation could potentially reduce the tertiary amine through hydrogenolysis under harsh conditions, though this is less common.

Enzymatic transformations are also of great importance. Imine reductases (IREDs) and reductive aminases (RedAms) are classes of enzymes that catalyze the asymmetric reductive amination of carbonyl compounds, a highly selective and sustainable method for producing chiral amines. rsc.org These biocatalytic methods are moving from laboratory-scale reactions to industrial ton-scale production. rsc.org

Transformation Reagents/Catalyst Potential Product(s) Significance
OxidationStrong oxidizing agents (e.g., KMnO₄)Amides, Carboxylic AcidsFunctional group interconversion
Oxidative CarbonylationPd(II) catalyst, COUrea derivativesC-N bond formation mdpi.com
Reductive Amination (of a carbonyl with this amine)Carbonyl compound, Reducing agent (e.g., NaBH₃CN) or IRED enzymeMore complex secondary/tertiary aminesKey amine synthesis method rsc.org
Hydrogen Borrowing Reductive Amination[Ru(p-cymene)Cl₂]₂ catalystFunctionalized aminesEfficient C-N bond formation nih.gov

Theoretical and Computational Analysis of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. High-level ab initio quantum mechanical calculations can be used to model molecular structures, determine the energetics of reaction pathways, and analyze transition states. nih.gov

Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate properties like:

Molecular Geometries: Optimizing the three-dimensional structure of reactants, intermediates, transition states, and products.

Reaction Energetics: Calculating enthalpies of formation, activation energies, and reaction enthalpies to determine the feasibility and favorability of different pathways. nih.gov

Nucleophilicity and Basicity: Quantifying proton affinities and basicities to predict the most likely site of protonation or nucleophilic attack. nih.gov

One advanced approach is the United Reaction Valley Approach (URVA), which analyzes the reaction path in detail. smu.edu It partitions a reaction mechanism into distinct phases, such as the initial van der Waals contact phase, a preparation phase where reactants distort, the transition state phase where bond breaking/forming occurs, and the final product adjustment and separation phases. smu.edu This detailed analysis can reveal "hidden" intermediates and provide a deeper understanding of the factors controlling reactivity and selectivity. For this compound, such analyses could compare the activation barriers for alkylation at the primary versus the tertiary nitrogen, explaining the observed product distributions under various conditions. DFT studies have been instrumental in distinguishing between competing mechanisms, such as in alkylation reactions. rsc.org

Computational Method Parameter Calculated Application to this compound
DFT (e.g., B3LYP)Transition State EnergiesComparing activation barriers for alkylation at N¹ vs. N² rsc.org
G3 Composite MethodEnthalpies of Formation (ΔfH°)Determining thermodynamic stability of isomers and products nih.gov
MP2Molecular Structures, Proton AffinitiesPredicting preferred sites of protonation and H-bonding nih.gov
URVAReaction Path CurvatureDetailed step-by-step analysis of acylation or imine formation mechanisms smu.edu

Coordination Chemistry and Ligand Applications of 2 Aminoethyl Ethyl Methylamine

Chelation Behavior and Denticity Analysis within Metal Complex Formation

(2-Aminoethyl)(ethyl)methylamine, systematically named N'-(ethyl)-N'-(methyl)-ethane-1,2-diamine, is an unsymmetrical bidentate ligand. It possesses two distinct nitrogen donor atoms: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)(C₂H₅)). This structural feature allows it to act as a chelating agent, binding to a single central metal atom through both nitrogen atoms.

The formation of a five-membered chelate ring (M-N-C-C-N) upon coordination is a key characteristic of this ligand, similar to the parent molecule, ethylenediamine (B42938). wikipedia.orgmathabhangacollege.ac.in This chelation results in a significant increase in the stability of the resulting metal complex compared to complexes with analogous monodentate amine ligands, a phenomenon known as the chelate effect. mathabhangacollege.ac.inwikipedia.org The presence of methyl and ethyl substituents on the tertiary nitrogen introduces steric bulk, which can influence the kinetic and thermodynamic stability of the metal complexes, as well as their resulting stereochemistry, when compared to less substituted diamines. mathabhangacollege.ac.inacs.org

Formation of Metal Complexes with Transition Metal Ions

This compound readily forms stable complexes with a wide array of transition metal ions, including but not limited to copper(II), nickel(II), platinum(II), palladium(II), and cobalt(II/III). The formation typically involves the displacement of solvent molecules or other weakly coordinated ligands from the metal's primary coordination sphere. The stoichiometry of these complexes depends on the coordination number and preferred geometry of the metal ion. For instance, square planar metals like Pt(II) typically form [M(L)X₂] or [M(L)₂]²⁺ type complexes, while octahedral metals like Ni(II) or Co(III) can form [M(L)₂X₂] or [M(L)₃]²⁺ complexes. oup.com

Table 1: Representative Metal Complexes with this compound (L) and Related Ligands

Complex Formula Metal Ion Coordination Geometry Notes
[Ni(L)₂(H₂O)₂]²⁺ Ni(II) Octahedral Diaqua complexes of N,N-dialkylethylenediamines are known to exist as cis or trans isomers. oup.com
[Cu(L)₂]²⁺ Cu(II) Distorted Octahedral/Square Planar Steric hindrance from alkyl groups can influence the geometry and stability. acs.org
[Pt(L)Cl₂] Pt(II) Square Planar A common geometry for Pt(II) with bidentate amine ligands.
[Au(L)Cl₂]⁺ Au(III) Square Planar Gold(III) complexes with various N-substituted ethylenediamines have been synthesized and characterized. researchgate.net
[Co(L)₃]³⁺ Co(III) Octahedral Can exhibit complex isomerism due to the unsymmetrical nature of the ligand.

Stereochemistry and Isomerism in Metal-Amine Complexes

The unsymmetrical nature of this compound leads to significant isomeric possibilities in its metal complexes. libretexts.org

Octahedral Complexes : For octahedral complexes with two ligands, such as [M(L)₂X₂], both cis and trans geometric isomers are possible. The trans isomers of complexes with N,N-dialkylethylenediamines have been observed to convert to the cis form upon heating. oup.com The cis isomer is chiral and can exist as a pair of enantiomers (Δ and Λ). Furthermore, due to the unsymmetrical ligand, three different arrangements of the donor atoms (primary vs. tertiary amines) are possible around the metal center.

Square Planar Complexes : In square planar complexes like [M(L)₂]²⁺, where L is an unsymmetrical bidentate ligand, cis and trans isomers can form.

Chelate Ring Conformation : The five-membered chelate ring is not perfectly planar and adopts a puckered or envelope conformation. This can lead to conformational isomers, often designated as δ and λ. libretexts.org

Chirality : The coordination of N-substituted amines to a metal center can "freeze" the rapid nitrogen inversion process, potentially creating a stable chiral center at the nitrogen atom. libretexts.org For complexes like [Co(L)₃]³⁺, the combination of the ligand's asymmetry and the octahedral geometry can result in multiple diastereomers, including facial (fac) and meridional (mer) isomers, each of which is chiral. wikipedia.org

Stability Constants and Thermodynamic Considerations of Complex Formation

The stability of metal complexes in solution is quantified by their stability constants (log β). wikipedia.orgd-nb.infonist.gov For this compound and related ligands, stability is a balance between the electronic effects (basicity of the N donors) and steric effects of the N-alkyl groups.

Electronic Effects : Alkyl groups are electron-donating, which increases the basicity of the amine nitrogens and should lead to stronger metal-ligand bonds.

Steric Effects : Increasing the size and number of alkyl substituents on the nitrogen atoms introduces steric hindrance, which can weaken the metal-ligand bond and destabilize the complex. mathabhangacollege.ac.inacs.org This steric effect often outweighs the electronic effect, leading to lower stability constants for complexes of N,N-dialkylated diamines compared to ethylenediamine itself. acs.org

Table 2: Comparison of Stepwise Formation Constants (log K) for Copper(II) Complexes with Various Ethylenediamines at 25 °C

Ligand log K₁ log K₂ Reference
Ethylenediamine (en) 10.55 9.05 acs.org
N-Methylethylenediamine 10.46 8.65 acs.org
N-Ethylethylenediamine 10.32 8.44 acs.org
N,N-Dimethylethylenediamine 9.87 7.03 acs.org

This table illustrates the general trend that increasing N-alkylation decreases the stability of the copper(II) complexes due to steric hindrance.

Design and Synthesis of Novel Ligands Incorporating the this compound Moiety

The this compound framework serves as a valuable building block for synthesizing more complex polydentate ligands with tailored properties. The reactive primary amine group is a key handle for chemical modification.

Schiff Base Condensation : The primary amine can be condensed with aldehydes or ketones to form Schiff base (imine) ligands. For example, reaction with two equivalents of a substituted salicylaldehyde (B1680747) would produce a tetradentate N₂O₂ ligand. Schiff base complexes have wide applications, including in catalysis and as potential therapeutic agents. researchgate.netresearchgate.net

Alkylation and Functionalization : The primary amine can be alkylated to introduce additional donor groups. Reaction with molecules like 2-(chloromethyl)pyridine (B1213738) would attach pyridyl arms, increasing the denticity of the ligand. researchgate.net Similarly, reaction with chloroacetic acid can add carboxylate groups, creating aminopolycarboxylate-type chelators. wikipedia.org

Sulfonamide Ligand Synthesis : The primary amine can be reacted with sulfonyl chlorides to produce sulfonamide-containing ligands. These ligands, upon deprotonation of the sulfonamide nitrogen, can coordinate to metal ions, and their complexes are explored for medicinal applications. sjp.ac.lk

These synthetic strategies allow for the creation of ligands with specific denticities, donor atom sets (e.g., N₃, N₄, N₂O₂), and steric/electronic properties designed for specific metal ions or applications. evitachem.comrsc.orgresearchgate.net

Catalytic Applications of this compound-Metal Complexes in Advanced Organic Transformations

While specific catalytic applications for complexes of this compound are not extensively documented, complexes of similar N-alkylated diamine and polyamine ligands are known to be active catalysts in various organic reactions.

Polymerization : Aluminum complexes featuring pyrazole-based ligands have demonstrated high activity as catalysts for the ring-opening polymerization of ε-caprolactone, even at room temperature. nih.gov Nickel(II) complexes with N-alkylethylenediamines have also been studied in this context. researchgate.net

C-C Coupling and Hydrogenation : Palladium and nickel complexes are cornerstones of cross-coupling catalysis. The ligand framework plays a crucial role in stabilizing the metal center and tuning its reactivity. While pincer ligands are often highlighted, complexes with bidentate amines also find use. cymitquimica.com

Bio-inspired Catalysis : The this compound moiety can be incorporated into more complex structures that mimic the active sites of metalloenzymes. For instance, aminophosphine (B1255530) ligands derived from ethylamine (B1201723) backbones can be used to create catalysts for reactions like CO₂ conversion. lookchem.com Copper complexes with polyamine ligands are often studied as models for copper-containing enzymes involved in oxidation reactions.

The versatility of the this compound scaffold suggests that its metal complexes are promising candidates for the development of new, efficient catalysts for a range of advanced organic transformations.

Computational Chemistry and Molecular Modeling of 2 Aminoethyl Ethyl Methylamine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to investigate the ground state properties of molecules like (2-Aminoethyl)(ethyl)methylamine. A typical DFT study involves optimizing the molecular geometry to find the lowest energy arrangement of atoms. From this optimized structure, a variety of properties can be calculated. umn.eduresearchgate.net

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

For studying photochemical processes, Time-Dependent DFT (TD-DFT) is the method of choice for calculating vertical excitation energies and oscillator strengths, which correspond to the molecule's electronic absorption spectrum (UV-Vis). researchgate.net This allows for the prediction of how the molecule will interact with light and behave in its electronically excited states.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

Property Value
Total Electronic Energy (Example) -328.5 Hartree
HOMO Energy (Example) -6.5 eV
LUMO Energy (Example) +1.2 eV
HOMO-LUMO Gap (Example) 7.7 eV
Dipole Moment (Example) 1.8 Debye
Partial Charge on N1 (primary) (Example) -0.95 e

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energetics. frontiersin.org

For a flexible molecule like this compound, which has several rotatable single bonds (C-C and C-N), a key application of ab initio methods is conformational analysis. The molecule can exist in various spatial arrangements, or conformers, each with a different energy. High-level ab initio calculations can accurately map the potential energy surface, identifying the most stable conformers and the energy barriers that separate them. frontiersin.orgcdnsciencepub.com For instance, rotation around the central C-C bond can lead to gauche and anti conformers, with their relative stability determined by a balance of steric hindrance and potential intramolecular hydrogen bonding.

Composite methods, such as the Gaussian-n (e.g., G3) theories, combine results from several ab initio calculations to achieve very high accuracy in determining thermochemical data, including the standard molar enthalpy of formation and proton affinity. researchgate.net

Table 2: Example Conformational Energy Analysis of this compound Illustrative relative energies calculated at the MP2/aug-cc-pVTZ level.

Conformer (Rotation about C-C bond) Relative Energy (kJ/mol) Rotational Barrier (kJ/mol)
Anti (180°) 0.0 (most stable) -

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the full conformational landscape and interactions with the surrounding environment, such as a solvent.

In an MD simulation of this compound, the interactions between atoms are described by a force field, a set of empirical potential energy functions. The molecule would be placed in a simulation box, often filled with solvent molecules like water, to mimic solution-phase conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked.

Analysis of the trajectory reveals how the molecule samples different conformations, the lifetimes of these conformations, and the pathways for interconversion. It also provides detailed information about intermolecular interactions. For example, radial distribution functions can be calculated to show the probability of finding a water molecule at a certain distance from the amine's nitrogen atoms, quantifying the structure and strength of hydrogen bonds.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for interpreting and predicting spectroscopic data. By calculating properties related to different spectroscopic techniques, a theoretical spectrum can be generated and compared with experimental results.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. researchgate.netdtic.mil After geometry optimization, a frequency calculation yields the harmonic vibrational modes of the molecule. Each mode's frequency and intensity can be plotted to produce a theoretical spectrum. It is standard practice to apply an empirical scaling factor to the calculated harmonic frequencies to better match the fundamental frequencies observed in experiments, which are affected by anharmonicity. nist.gov

Nuclear Magnetic Resonance (NMR) parameters can also be accurately predicted. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) can be calculated. These are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Table 3: Predicted Vibrational Frequencies for Key Modes of this compound Illustrative scaled harmonic frequencies from a DFT calculation.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Symmetric N-H Stretch Primary Amine (-NH₂) ~3350
Asymmetric N-H Stretch Primary Amine (-NH₂) ~3430
C-H Stretch Ethyl/Methyl Groups 2850 - 3000
N-H Scissoring (Bend) Primary Amine (-NH₂) ~1610

Theoretical Insights into Reactivity, Energetics, and Reaction Pathways

Computational chemistry provides powerful tools to predict and understand the chemical reactivity of this compound. By modeling potential reactions, insights into reaction mechanisms, energetics, and kinetics can be obtained.

The molecular electrostatic potential (MEP) surface visually represents the charge distribution of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show negative potential around the lone pairs of the primary and tertiary nitrogen atoms, identifying them as likely sites for electrophilic attack or protonation.

Reaction pathways can be modeled by locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate. acs.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the reactants and products. researchgate.net

Table 4: Illustrative Energetics for the Reaction of the Primary Amine Site with CO₂ Hypothetical values based on DFT studies of similar amines.

Reaction Step Activation Energy (Ea) (kJ/mol) Enthalpy of Reaction (ΔH) (kJ/mol)
Amine + CO₂ → Zwitterion 50 +25

Applications in Advanced Chemical Synthesis and Materials Science

(2-Aminoethyl)(ethyl)methylamine as a Building Block for Specialty Chemicals

As a foundational chemical entity, this compound is employed in organic synthesis and polymer chemistry. Current time information in Bangalore, IN. The presence of both a primary and a secondary amine allows for selective reactions, making it a strategic choice for constructing more complex molecules.

In the realm of materials science, this diamine functions as a monomer or a cross-linking agent in the synthesis of polymers. Current time information in Bangalore, IN.bldpharm.com Its bifunctional nature, stemming from the two reactive amine groups, enables it to participate in polymerization reactions, such as polycondensation or polyaddition, to form long-chain polymers. The ethyl and methyl groups attached to the tertiary nitrogen can also influence the physical properties of the resulting polymer, such as solubility and thermal stability. Its role as a material building block is noted in the production of various polymers and advanced materials. bldpharm.com

For example, related diamines are utilized as curing agents for epoxy resins and as components in the synthesis of polyamides and polyimines. The structural analogue N,N,N',N'-Tetramethylethylenediamine (TMEDA) is used as a catalyst in the production of polyurethane foams and for cross-linking in polyacrylamide gels. whamine.com While specific examples for this compound are proprietary or less documented in open literature, its structural similarity suggests its utility in similar applications, such as in the formulation of hyperbranched polymers. dur.ac.uk

The differential reactivity of the amine groups in this compound makes it a valuable intermediate for synthesizing complex organic reagents. The primary amine is typically more reactive towards electrophiles than the secondary amine, allowing for sequential functionalization.

This stepwise reactivity is crucial for creating ligands used in coordination chemistry. For instance, the closely related compound bis(2-aminoethyl)methylamine (medien) readily forms stable complexes with metal ions like cadmium(II) and nickel(II). researchgate.netrsc.org These complexes can serve as catalysts or as models for studying metal-ligand interactions. Research on such complexes has detailed the formation of five-coordinate and octahedral geometries, demonstrating how the ligand structure dictates the coordination environment of the metal center. researchgate.netrsc.orgscispace.com Similarly, this compound can be used to synthesize Schiff base ligands and other elaborate molecular structures intended for complexation with metal ions.

Integration into Supramolecular Assemblies and Self-Assembled Structures

Supramolecular chemistry, which involves the study of systems composed of multiple molecules held together by non-covalent interactions, is another area where amine-containing compounds are significant. cymitquimica.com The ability of the amine groups in this compound to form hydrogen bonds is key to its role in the self-assembly of larger, ordered structures.

The well-studied analogue Tris(2-aminoethyl)amine (tren) is known for its use in constructing molecular capsules and other supramolecular architectures. wikipedia.org These structures rely on the precise geometry and hydrogen-bonding capabilities of the amine groups to direct the assembly process. While direct research on this compound in this context is limited, its structural features suggest potential for similar applications in creating organized molecular systems through controlled self-assembly. cymitquimica.com

Role in the Development of Functional Materials for Non-Biological Applications

The incorporation of this compound into larger structures can impart specific functions to the resulting material. Its basic nitrogen sites can be utilized in applications such as CO₂ capture. Patents related to this field describe the use of alkylamine-functionalized metal-organic frameworks (MOFs) for gas separation. google.com Ligands containing primary, secondary, or tertiary amines are incorporated into the MOF structure to provide basic sites that selectively bind CO₂. google.com While specific examples like Tris(2-aminoethyl)amine are mentioned, the principle extends to other polyamines like this compound.

Furthermore, its derivatives can be used as curing agents for epoxy resins, contributing to the development of robust coatings and composite materials. whamine.comgoogleapis.com The cross-linking provided by the diamine enhances the mechanical and thermal properties of the final cured product.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Analysis

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. Gas and liquid chromatography, coupled with highly sensitive detectors, provide robust methods for amine quantification.

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, the direct analysis of low-molecular-mass amines like (2-Aminoethyl)(ethyl)methylamine can be challenging due to their high polarity, which often leads to poor peak shapes and tailing on many standard GC columns. mdpi.comresearchgate.net To overcome these issues, chemical derivatization is frequently employed. This process converts the polar amino groups into less polar, more volatile moieties, improving chromatographic performance and detection sensitivity. mdpi.comresearchgate.net

Common derivatization strategies for amines include acylation, silylation, and reaction with chloroformates. researchgate.net For example, N-acetylated and N-trifluoroacetylated derivatives have been successfully used for the analysis of aminophenols and aniline (B41778) in water. researchgate.net Another approach involves converting amines into their pentafluorobenzenesulfonyl derivatives, which allows for highly sensitive detection using an electron capture detector (ECD). mdpi.com

The choice of detector is critical for achieving the required selectivity and sensitivity. Specialized detectors for amine analysis include:

Nitrogen-Phosphorus Detector (NPD): This detector offers high selectivity for nitrogen-containing compounds, making it exceptionally effective for analyzing amines. researchgate.netresearchgate.netscioninstruments.com The NPD functions on the principle of chemiluminescence, providing a signal that is directly proportional to the concentration of nitrogen in the sample. scioninstruments.com It is widely used in environmental and pharmaceutical analysis. scioninstruments.com

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds. mdpi.com By converting amines into fluorinated derivatives, such as those formed with pentafluorobenzaldehyde (B1199891) or trifluoroacetic anhydride (B1165640), picogram-level detection limits can be achieved. mdpi.comresearchgate.net The sensitivity of the ECD increases with the number of halogen atoms in the molecule. mdpi.com

Flame Ionization Detector (FID): While a more general-purpose detector, the FID can be used for the quantification of volatile amines, especially when high concentrations are expected or when a universal response is desired. researchgate.net A generic GC-FID method has been developed for the analysis of over 25 volatile amines in a single run. researchgate.net

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural confirmation of the analytes, which is invaluable for identifying unknown degradation products or contaminants in complex samples. nih.gov

GC DetectorPrinciple of OperationSelectivityTypical Application for Amines
Nitrogen-Phosphorus Detector (NPD) Surface ionization of nitrogen/phosphorus compounds on a heated bead. scioninstruments.comHigh for Nitrogen and Phosphorus. researchgate.netscioninstruments.comTrace analysis of amines in environmental and biological samples. researchgate.net
Electron Capture Detector (ECD) Captures electrons from a low-energy β-source by electronegative compounds. mdpi.comHigh for halogenated compounds. mdpi.comAnalysis of amines after derivatization with fluorinated reagents. mdpi.com
Flame Ionization Detector (FID) Ions produced by combustion of organic compounds in a hydrogen flame create a current. researchgate.netGeneral for organic compounds.Quantitation of volatile amines in pharmaceuticals and synthetic intermediates. researchgate.net
Mass Spectrometry (MS) Ionizes chemical compounds to generate charged molecules and fragments; measures their mass-to-charge ratio.High; provides structural information.Identification and quantification of amine degradation products. nih.gov

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent alternative to GC for many amines. tandfonline.com When coupled with mass spectrometry (MS), HPLC-MS/MS (tandem mass spectrometry) becomes a powerful tool for the highly sensitive and selective determination of amines in complex matrices like surface water, wine, and industrial wastewater. pjoes.compjoes.comresearchgate.netresearchgate.net

Due to the fact that many simple amines lack a strong UV chromophore, derivatization is often necessary for detection by UV-Vis or fluorescence detectors. However, with MS detection, derivatization is not always required, though it can be used to improve chromatographic separation and ionization efficiency. researchgate.net Reagents like 1,2-naphthoquinone-4-sulfonate have been used for pre-column derivatization of biogenic amines in wine before LC-MS analysis. researchgate.net

The HPLC-MS/MS system, typically using an electrospray ionization (ESI) source, offers several advantages:

High Sensitivity: Limits of detection (LODs) in the range of µg/L (parts-per-billion) or even lower can be achieved. pjoes.compjoes.com For instance, a method for eight biogenic amines in surface water reported LODs ranging from 0.05 to 2.0 µg/L. pjoes.compjoes.com

High Selectivity: By using techniques like multiple reaction monitoring (MRM), the mass spectrometer can selectively monitor for specific precursor-to-product ion transitions, significantly reducing matrix interference and improving the accuracy of quantification. tandfonline.com

Versatility: Various HPLC separation modes can be employed, including reversed-phase (RP), hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. researchgate.nethelixchrom.com This flexibility allows for the analysis of a wide range of amines with varying polarities. helixchrom.com

An ultra-high-performance liquid chromatography (UHPLC) system can further enhance performance by providing faster separations and better resolution. nih.gov A UHPLC-MS/MS method using a pentafluorophenylpropyl (PFPP) column has been developed for the separation of 23 primary aromatic amines in under 6.5 minutes. nih.gov

Analyte GroupMatrixHPLC-MS MethodLimit of Detection (LOD)Reference
Eight Biogenic AminesSurface WaterHPLC-ESI-MS/MS0.05–2.0 µg/L pjoes.compjoes.com
Four EthanolaminesIndustrial WastewaterLC-ESI-MS/MS2–85.3 µg/L researchgate.net
23 Primary Aromatic AminesFood Contact MaterialsUHPLC-APCI-MS/MS0.2–2 µg/kg nih.gov
Heterocyclic Aromatic AminesParticulate MatterHPLC-ESI-MS/MS (QqQ)Not specified tandfonline.com

Electrophoretic Methods for Amine Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly advantageous for the analysis of charged species like protonated amines. rsc.org CE offers benefits such as short analysis times, low sample and reagent consumption, and high separation efficiency. rsc.orgacs.org

For the analysis of amines, which are often non-fluorescent and lack a UV chromophore, derivatization with a fluorescent tag is a common strategy to enable highly sensitive laser-induced fluorescence (LIF) detection. nih.govscispace.com Reagents like fluorescamine, Pacific Blue succinimidyl ester, and Alexa Fluor 488 NHS-ester are used to label the primary amino groups. acs.orgscispace.comacs.org This approach can yield extremely low detection limits, sometimes in the sub-attomole (<10⁻¹⁸ moles) range. thermofisher.com

Different modes of CE can be applied to amine analysis:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs based on differences in the charge-to-size ratio of the analytes.

Micellar Electrokinetic Chromatography (MEKC): This technique adds a surfactant (like sodium dodecylsulfate, SDS) to the buffer above its critical micelle concentration. scispace.com This creates a pseudostationary phase that allows for the separation of both neutral and charged analytes, making it suitable for analyzing complex mixtures of amines with varying hydrophobicities. scispace.comnih.govsci-hub.se

Field-Amplified Sample Stacking (FASS): This is an online preconcentration technique used to enhance detection sensitivity. By dissolving the sample in a low-conductivity matrix, the analytes are "stacked" into a narrow band at the beginning of the separation, which can improve sensitivity by several orders of magnitude. nih.gov

CE methods have been successfully used to analyze biogenic amines in food samples and amino acids and amines in environmental samples from extreme locations like the Atacama Desert, demonstrating the robustness of the technique. acs.orgresearchgate.net

Spectrophotometric and Potentiometric Methods for Solution-Phase Studies

While chromatographic and electrophoretic methods are dominant for separation and trace quantification, spectrophotometric and potentiometric methods are valuable for solution-phase studies, such as determining total amine concentration or investigating metal-ligand complexation.

Potentiometric Titration: This classical analytical method involves titrating an amine solution with a standard acid and monitoring the potential change with a pH or ion-selective electrode. It is a robust and inexpensive method for determining the total amine concentration in aqueous or non-aqueous solutions. researchgate.netscribd.com The method is based on the neutralization reaction between the basic amine and the acid titrant. The endpoint, which corresponds to the total amine content, is identified by the inflection point in the titration curve. scribd.com For mixtures of amines or in regenerated amine solutions used in industrial processes, multiple inflection points may be observed, corresponding to different amine species. scribd.com Toluene has been shown to be a suitable aprotic solvent for the potentiometric titration of weak primary amines. researchgate.net

Spectrophotometric Methods: These methods rely on the formation of a colored complex between the amine (or a derivative) and a reagent, with the resulting absorbance being proportional to the amine concentration according to the Beer-Lambert law. For example, amines can be derivatized to form colored products that can be quantified using a UV-Vis spectrophotometer. najah.edu More commonly in the context of amines like this compound, which are excellent chelating agents, spectrophotometry is used to study their complexation with metal ions. najah.eduresearchgate.net By monitoring the changes in the absorption spectrum upon addition of the amine ligand to a metal ion solution, information about the stoichiometry and stability constants of the resulting metal-ligand complexes can be determined. najah.eduresearchgate.net

Q & A

Q. What are the recommended synthetic routes for (2-Aminoethyl)(ethyl)methylamine, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves alkylation of methylamine with chloroethyl derivatives or reductive amination. For example, in situ generation of amines via dimethylformamide (DMF) decomposition under controlled conditions (e.g., using elemental sulfur as a catalyst) can improve yield by minimizing side reactions . Optimizing temperature (70–90°C) and stoichiometric ratios (e.g., amine:alkylating agent = 1:1.2) enhances purity. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the tertiary amine product .

Q. How should researchers handle and store this compound to ensure safety and stability?

This compound is hygroscopic and reactive. Use gloves, protective eyewear, and fume hoods during handling. Storage requires anhydrous conditions (e.g., under nitrogen or argon) in sealed glass containers at 2–8°C. Waste must be neutralized with dilute acetic acid before disposal by licensed hazardous waste services .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • NMR : 1^1H NMR reveals distinct peaks for methyl (δ 1.0–1.5 ppm), ethyl (δ 2.5–3.0 ppm), and aminoethyl (δ 1.8–2.2 ppm) groups. 13^{13}C NMR confirms branching via carbons adjacent to nitrogen.
  • Mass Spectrometry : Electron ionization (EI-MS) shows fragmentation patterns (e.g., m/z 87 for [M-CH3_3]+^+) consistent with tertiary amine structures .
  • IR : N-H stretching (3300–3500 cm1^{-1}) and C-N vibrations (1200–1350 cm1^{-1}) confirm amine functionality. Cross-reference data with NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. What challenges arise in analyzing the coordination chemistry of this compound with transition metals, and how can these be addressed?

The compound’s branched structure creates steric hindrance, limiting coordination sites. To study metal-ligand interactions:

  • Use X-ray crystallography to resolve binding geometries.
  • Employ UV-Vis and fluorescence spectroscopy (e.g., DNSH-tren analogs) to monitor ligand displacement in solution .
  • Adjust pH to stabilize metal-amine complexes, as protonation competes with coordination.

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Density functional theory (DFT) calculates electron density distribution, identifying nucleophilic sites (e.g., primary vs. tertiary amines). Solvent effects (e.g., dielectric constant of methylamine) are modeled using COSMO-RS to predict reaction pathways. Compare computed activation energies with experimental kinetic data to validate mechanisms .

Q. How should discrepancies in thermodynamic data (e.g., adsorption coefficients) for this compound be resolved?

Discrepancies may arise from solvent polarity or temperature effects. For gas-phase adsorption studies:

  • Standardize measurement conditions (e.g., 25°C, 1 atm).
  • Use Langmuir isotherm models to account for surface heterogeneity .
  • Apply statistical tools (e.g., ANOVA) to assess data variability across studies, ensuring replicate experiments (n ≥ 3) .

Q. What statistical approaches are recommended for analyzing kinetic data from reactions involving this compound?

  • Fit time-dependent concentration data to pseudo-first/second-order models using nonlinear regression.
  • Calculate confidence intervals for rate constants (k) to quantify uncertainty.
  • Use Arrhenius plots (ln k vs. 1/T) to determine activation energy, ensuring R2^2 > 0.95 for linearity .

Data Presentation Guidelines

  • Tables : Include columns for reaction conditions (temperature, solvent), yields, and spectroscopic validation.
  • Figures : Use error bars in kinetic plots and annotate key peaks in spectra.
  • Units : Report all data in SI units (e.g., kJ/mol for ΔH) with appropriate significant figures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.